4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid
Description
4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a methyl group at position 4, a tetrahydro-2H-pyran-3-yl substituent at position 2, and a carboxylic acid moiety at position 5. This compound serves as a versatile scaffold in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring planar heterocyclic interactions .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-methyl-2-(oxan-3-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7-9(11(14)15)5-12-10(13-7)8-3-2-4-16-6-8/h5,8H,2-4,6H2,1H3,(H,14,15) |
InChI Key |
ZIEDXWQYJFOFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2CCCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a cyclization reaction involving an appropriate precursor, such as a dihydropyran derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group undergoes standard derivatization reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | CH₃OH, H₂SO₄ (cat.), reflux | Methyl ester derivative | 85%* | |
| Amidation | SOCl₂ → NH₃/Et₃N | Primary amide | 78%* | |
| Decarboxylation | CuO, quinoline, 200°C | 4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine | 62%* |
*Theoretical yields inferred from analogous pyrimidine carboxylate systems .
Pyrimidine Ring Reactivity
The electron-deficient pyrimidine ring participates in nucleophilic substitutions and cross-coupling reactions:
Nucleophilic Aromatic Substitution
-
Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the C2 position .
Electrophilic Additions
-
Nitration and sulfonation occur at the C5 position due to the electron-withdrawing carboxylic acid group .
Tetrahydro-2H-Pyran Ring Transformations
The tetrahydropyran moiety influences steric and electronic properties:
Biological Activity-Driven Reactions
The compound serves as a precursor for bioactive derivatives:
-
Anticancer agents : Glycosylation at the pyrimidine N1 position enhances CDK2 inhibition (IC₅₀: 49–62 μM) .
-
Antibacterial derivatives : Introduction of thioether groups at C5 improves Gram-positive bacterial inhibition (MIC: 2–8 μg/mL) .
Mechanistic Insights
-
Decarboxylation : Proceeds via a six-membered transition state stabilized by conjugation with the pyrimidine ring .
-
Electrophilic Substitution : Directed by the carboxylic acid’s meta-directing effect, as shown in nitration studies .
Stability and Side Reactions
Scientific Research Applications
4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The following table summarizes key structural and physicochemical properties of 4-methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine-5-carboxylic acid and analogous compounds:
*Calculated based on substituent contributions where explicit data was unavailable.
Electron-Withdrawing vs. Electron-Donating Groups
- The trifluoromethyl (-CF₃) group in 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid significantly increases the acidity of the carboxylic acid (pKa ~1–2) compared to the target compound (pKa ~3–4) due to its electron-withdrawing nature. This property is critical for designing protease inhibitors or metal-chelating agents .
- In contrast, the tetrahydropyran-3-yl group in the target compound provides steric bulk and ether oxygen atoms, which may enhance binding to hydrophobic pockets in proteins or improve metabolic stability compared to polar substituents like triazoles .
Substituent Position and Conformational Effects
- The tetrahydropyran-4-yl substituent in 2-[(tetrahydro-2H-pyran-4-yl)amino]-5-pyrimidinecarboxylic acid (CAS: 1628781-94-1) adopts a different ring conformation compared to the 3-yl isomer in the target compound. The 4-position substituent may reduce steric hindrance, favoring interactions with flat binding sites .
Carboxylic Acid vs. Ester Derivatives
- Ethyl ester derivatives, such as 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester, act as prodrugs with improved cell membrane permeability. The free carboxylic acid in the target compound, however, is essential for direct hydrogen bonding in enzyme active sites .
Biological Activity
4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine-5-carboxylic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies from the literature.
Chemical Structure and Properties
The chemical structure of 4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine-5-carboxylic acid includes a pyrimidine core substituted with a methyl group and a tetrahydro-pyran moiety. This structural configuration contributes to its biological properties.
1. Antitumor Activity
Recent studies indicate that compounds related to 4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine derivatives exhibit significant antitumor effects. For instance, derivatives have shown selective in vitro cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methyl derivative | HCC | 10 | Inhibition of cell cycle progression |
| Tetrahydro derivative | Breast Cancer | 15 | Induction of apoptosis |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
| Study | Model | Result |
|---|---|---|
| In vitro study | Macrophages | Reduced TNF-α release by 50% |
| In vivo study | Mouse model of asthma | Decreased airway hyperresponsiveness |
3. Cognitive Enhancement
There is emerging evidence that pyrimidine derivatives can enhance cognitive functions, particularly in models of neurodegenerative diseases. The compound's ability to inhibit phosphodiesterase enzymes may contribute to improved memory and learning processes .
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their efficacy against various cancer cell lines. The most potent analog demonstrated an IC50 value of 5 µM against breast cancer cells, significantly lower than the reference drug .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties showed that treatment with the compound in a murine model of allergic asthma led to a significant reduction in eosinophil infiltration in lung tissues, supporting its therapeutic potential for respiratory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
